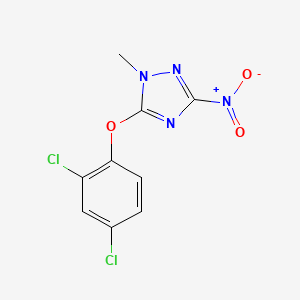
5-(2,4-dichlorophenoxy)-1-methyl-3-nitro-1H-1,2,4-triazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2,4-dichlorophenoxy)-1-methyl-3-nitro-1H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a dichlorophenoxy group, a nitro group, and a triazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-dichlorophenoxy)-1-methyl-3-nitro-1H-1,2,4-triazole typically involves the following steps:
Preparation of 2,4-dichlorophenoxyacetic acid: This is achieved by refluxing 2,4-dichlorophenol with chloroacetic acid in dry acetone containing anhydrous potassium carbonate.
Formation of 2,4-dichlorophenoxyacetic acid hydrazide: The acid is then reacted with thiosemicarbazide in the presence of phosphoryl chloride.
Cyclization to form the triazole ring: The hydrazide is cyclized with appropriate reagents to form the triazole ring, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
5-(2,4-dichlorophenoxy)-1-methyl-3-nitro-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.
Cyclization: The triazole ring can undergo further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Nucleophiles such as amines and thiols are commonly used.
Cyclization: Cyclization reactions often require acidic or basic conditions and elevated temperatures.
Major Products
Reduction of the nitro group: Results in the formation of 5-(2,4-dichlorophenoxy)-1-methyl-3-amino-1H-1,2,4-triazole.
Substitution reactions: Lead to various substituted triazole derivatives depending on the nucleophile used.
科学研究应用
5-(2,4-dichlorophenoxy)-1-methyl-3-nitro-1H-1,2,4-triazole has several scientific research applications:
Agriculture: It is studied for its potential use as a herbicide due to its ability to inhibit plant growth.
Pharmaceuticals: The compound is investigated for its potential antitumor and antimicrobial properties.
Materials Science: It is explored for its use in the synthesis of novel materials with unique properties.
作用机制
The mechanism of action of 5-(2,4-dichlorophenoxy)-1-methyl-3-nitro-1H-1,2,4-triazole involves its interaction with specific molecular targets. In plants, it may inhibit key enzymes involved in growth and development. In microorganisms, it can disrupt cellular processes, leading to antimicrobial effects. The exact molecular pathways and targets are still under investigation.
相似化合物的比较
Similar Compounds
2,4-dichlorophenoxyacetic acid: A widely used herbicide with a similar dichlorophenoxy group.
1,2,4-triazole derivatives: A class of compounds with diverse biological activities, including antifungal and anticancer properties.
Uniqueness
5-(2,4-dichlorophenoxy)-1-methyl-3-nitro-1H-1,2,4-triazole is unique due to the combination of its dichlorophenoxy group, nitro group, and triazole ring. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.
属性
IUPAC Name |
5-(2,4-dichlorophenoxy)-1-methyl-3-nitro-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2N4O3/c1-14-9(12-8(13-14)15(16)17)18-7-3-2-5(10)4-6(7)11/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIARROKZIOLREQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)[N+](=O)[O-])OC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
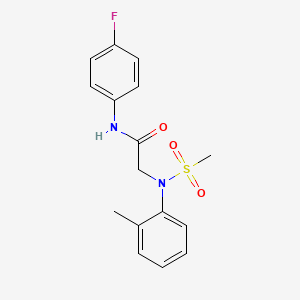
![1-[(4-METHYLPHENYL)METHYL]-4-(PYRIDINE-4-CARBONYL)PIPERAZINE](/img/structure/B5889551.png)
![N-(2,5-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5889558.png)
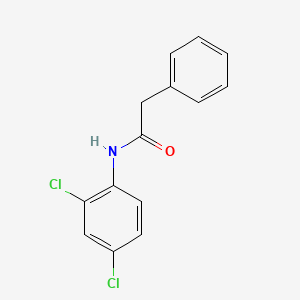
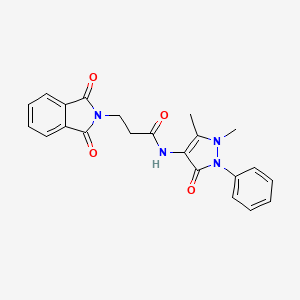
![3-[(4-carboxyphenoxy)methyl]-2-furoic acid](/img/structure/B5889589.png)
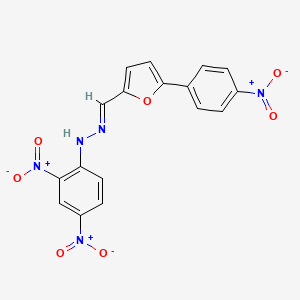
![methyl 2-amino-1-(2-ethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5889597.png)
![7-(2,4-difluorophenyl)triazolo[4,5-g][2,1,3]benzoxadiazole](/img/structure/B5889603.png)
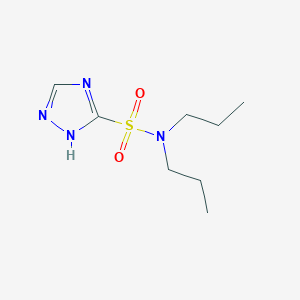
![2-[(3,4-difluorophenyl)methyl-propylamino]ethanol](/img/structure/B5889631.png)
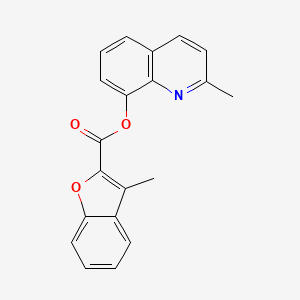
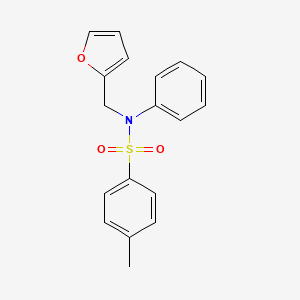
![1,4,5,7-tetramethyl-6-(5-methyl-4-phenyl-1,3-thiazol-2-yl)-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5889650.png)
